molecular formula C15H12N4O4S B2502835 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034549-21-6

3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2502835
CAS RN: 2034549-21-6
M. Wt: 344.35
InChI Key: KGAOPIHMZGESGO-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing the sulfonamido moiety, akin to the one , have been synthesized with the aim of discovering new antibacterial agents. The synthesis process involves reacting precursors with active methylene compounds to produce derivatives with significant antibacterial properties. For instance, Azab et al. (2013) demonstrated the potential of such compounds in combating bacterial infections, highlighting their high activity levels against various strains (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Novel Sulfone-Linked Bis Heterocycles

Further research into sulfone-linked bis heterocycles has unveiled compounds with pronounced antimicrobial activity. Padmavathi et al. (2008) prepared novel sulfone-linked bis heterocycles and tested them for their antimicrobial efficacy, identifying specific compounds that showed superior activity compared to others in the series (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Development of Sulfonamide Hybrids

The combination of sulfonamides with other drug molecules to form sulfonamide hybrids represents a strategic approach to enhancing therapeutic effectiveness. Massah et al. (2022) discussed the recent advances in sulfonamide hybrids, which are utilized in a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer activities. These hybrids demonstrate the versatility and potential of the sulfonamido moiety in developing novel treatments (Massah et al., 2022).

Exploration of Sulfonamide Derivatives as Insecticidal Agents

In addition to antimicrobial and anticancer applications, sulfonamide derivatives have been explored for their potential as insecticidal agents. Soliman et al. (2020) synthesized a novel series of sulfonamide-bearing thiazole derivatives and investigated their insecticidal efficacy against the cotton leafworm, revealing promising results that underscore the broad applicability of sulfonamide derivatives in pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The 3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . This compound has been found to have beneficial properties as antimetabolites in purine biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are significant. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-18-13-9-12(2-3-14(13)23-15(18)20)24(21,22)17-10-5-7-19-11(8-10)4-6-16-19/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOPIHMZGESGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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